2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine
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Overview
Description
2,4,6-Trinitrophenol: and 2-[(1E)-prop-1-en-1-yl]pyridine are two distinct chemical compounds with unique properties and applicationsIt is widely recognized for its explosive properties and has been used in various industrial and military applications . On the other hand, 2-[(1E)-prop-1-en-1-yl]pyridine is a pyridine derivative with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production: Industrially, 2,4,6-trinitrophenol is produced by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid.
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol undergoes reduction reactions to form various aminophenols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, to form various substituted phenols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, sodium dithionite, and catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines and thiols.
Major Products:
Reduction: Aminophenols.
Substitution: Substituted phenols.
Types of Reactions:
Oxidation: It can be oxidized to form pyridine carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Addition: Halogens (e.g., chlorine, bromine).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Addition: Halogenated pyridine derivatives.
Oxidation: Pyridine carboxylic acids.
Scientific Research Applications
2,4,6-Trinitrophenol
Explosives: Widely used in the production of explosives due to its high detonation velocity and stability.
Analytical Chemistry: Employed in the detection of metals and as a reagent in various analytical techniques.
Environmental Studies: Used in the study of environmental pollutants and their effects on ecosystems.
2-[(1E)-prop-1-en-1-yl]pyridine
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Agrochemicals: Used in the production of pesticides and herbicides.
Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.
Mechanism of Action
2,4,6-Trinitrophenol
Mechanism: The explosive nature of 2,4,6-trinitrophenol is due to its ability to rapidly decompose and release a large amount of energy. The nitro groups in the molecule facilitate the formation of nitrogen gas and other gaseous products, leading to a rapid expansion and explosion.
2-[(1E)-prop-1-en-1-yl]pyridine
Mechanism: This compound acts as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the electron-withdrawing pyridine ring.
Comparison with Similar Compounds
2-Vinylpyridine: Similar reactivity but different applications in polymer chemistry.
2-Ethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The unique combination of the pyridine ring and the prop-1-en-1-yl group in 2-[(1E)-prop-1-en-1-yl]pyridine provides distinct reactivity and selectivity in organic synthesis.
Properties
Molecular Formula |
C14H12N4O7 |
---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H/b5-2+; |
InChI Key |
QUEZEZJHRNGMDX-DPZBITMOSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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